2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is an acetamide derivative featuring a pyrimidin-4-yloxy core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The acetamide nitrogen is further linked to a 4-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-11-20(25-21(24-14)16-5-7-17(22)8-6-16)28-13-19(26)23-12-15-3-9-18(27-2)10-4-15/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHAAAXKDRNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 385.8 g/mol
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 385.8 g/mol |
| CAS Number | 1251582-88-3 |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antiviral agent.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties against various viruses. For instance, studies have shown that similar compounds can inhibit adenovirus replication, suggesting a potential mechanism for 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide to interfere with viral DNA replication processes .
Anticancer Activity
The compound's structure suggests it may act on specific molecular targets involved in cancer cell proliferation. Preliminary studies have indicated that related pyrimidine derivatives demonstrate significant cytotoxicity against several cancer cell lines. For example, compounds with similar functionalities have been shown to inhibit key enzymes involved in tumor growth and metastasis .
The proposed mechanism of action for 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide involves:
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases that are crucial for cell signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA or interfere with DNA replication, potentially leading to apoptosis in cancer cells.
- Inflammatory Pathway Modulation : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of pyrimidine derivatives against human adenovirus (HAdV). Compounds structurally related to 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide exhibited significant selectivity indices and low cytotoxicity, indicating their potential as therapeutic agents against viral infections .
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of pyrimidine-based compounds. The study reported that certain derivatives showed potent inhibitory effects on cancer cell lines, with IC50 values in the low micromolar range. These findings support the hypothesis that the target compound may possess similar anticancer activity due to its structural characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on molecular features, substituent effects, and biological activities.
Thiazole-Based Acetamides ()
Thiazole acetamides, such as compound B (2-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide), share the acetamide backbone and methoxyphenyl substituents with the target compound. However, their heterocyclic cores differ (thiazole vs. pyrimidine).
- Key Data :
Benzothiazole Acetamides ()
Patent-derived benzothiazole acetamides, such as N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide , replace the pyrimidine with a benzothiazole ring. These compounds are optimized for receptor antagonism or enzyme inhibition, likely due to benzothiazole’s aromaticity and halogen substituents (e.g., Cl, CF₃) .
- Key Contrast :
- Benzothiazole’s larger π-system may improve lipophilicity, whereas the pyrimidine in the target compound offers opportunities for hydrogen bonding via its oxygen and nitrogen atoms.
Flavone-Acetamide Hybrids ()
Compounds like VIe (N-(4-chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide) incorporate a flavone moiety. The target compound’s pyrimidinyloxy group mimics the chromen-3-yloxy substituent in VIe, but flavone derivatives are tailored for adenosine A2B receptor modulation .
- Structural Insight :
- Flavone’s extended conjugation may enhance receptor binding, whereas the pyrimidine core in the target compound could reduce steric hindrance.
Imidazo-Thiazole Acetamides ()
L708-1212 (N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide) shares the 4-chlorophenyl and 4-methoxyphenyl motifs. The imidazo-thiazole core likely confers metabolic stability, while the pyrimidine in the target compound may improve solubility .
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₁H₂₀ClN₃O₃.
Key Observations :
Heterocyclic Core : Pyrimidine offers a balance of hydrogen-bonding capacity and metabolic stability compared to thiazole or benzothiazole.
Substituent Effects : The 4-chlorophenyl and 4-methoxyphenyl groups are recurrent in bioactive acetamides, suggesting their roles in hydrophobic and polar interactions.
Activity Gaps : The target compound’s pyrimidine core may enhance selectivity for enzymes like AChE or kinases, though empirical validation is needed.
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis involves multi-step reactions starting with precursors like 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide. Key steps include cyclization under basic conditions (e.g., triethylamine) and coupling reactions. Critical parameters include:
- Temperature control (60–80°C) to prevent side reactions.
- Solvent selection (DMF or dichloromethane) to stabilize intermediates.
- Catalysts (e.g., EDC/HOBt) for efficient amide bond formation. Purity is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- NMR spectroscopy (1H, 13C): Confirms the pyrimidine ring and acetamide linkages.
- Mass spectrometry (MS): Validates molecular weight and fragmentation patterns.
- HPLC-UV (λ ≈ 254 nm): Assesses purity (≥95% target).
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography: Resolves absolute configuration for crystalline derivatives .
Q. How can researchers design initial biological activity assays for this compound?
- Enzyme inhibition assays: Use fluorescence-based kits (e.g., kinase assays) with ATP/NADH cofactors.
- Cell viability assays: Test cytotoxicity via MTT or resazurin in relevant cell lines (IC50 determination).
- Binding affinity studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target interactions. Include positive controls (e.g., known inhibitors) and dose-response curves (1 nM–100 µM range) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
Discrepancies may stem from poor bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling: Measure Cmax and AUC in animal models.
- Metabolic stability assays: Use liver microsomes or hepatocytes to identify degradation pathways.
- Ex vivo target engagement: Western blot for phosphorylated enzyme substrates.
- Pro-drug modification: Introduce ester groups to enhance absorption .
Q. How to optimize synthetic conditions to minimize side reactions?
- Solvent screening: Compare DMF (polar aprotic) vs. THF (less nucleophilic) to reduce byproducts.
- Temperature modulation: Cool exothermic steps to prevent decomposition.
- Inline monitoring: FT-IR or Raman spectroscopy detects intermediates in real time.
- Design of Experiments (DoE): Statistically optimize parameters (e.g., pH, catalyst loading) .
Q. What computational methods predict metabolic pathways and toxicity?
- QSAR models (ADMET Predictor): Estimate CYP450-mediated metabolism and permeability.
- Molecular dynamics (GROMACS): Simulate metabolite-enzyme binding stability.
- Toxicity screening: ProTox-II or DEREK for structural alerts (e.g., mutagenicity). Validate with Ames tests and hepatocyte assays .
Q. How to investigate structure-activity relationships (SAR) for enzyme inhibition?
- Substituent modification: Replace 4-chlorophenyl with electron-withdrawing (-NO₂) or donating (-OCH₃) groups.
- Docking simulations (AutoDock): Predict binding poses to active sites (e.g., kinase ATP pockets).
- Kinetic studies: Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
